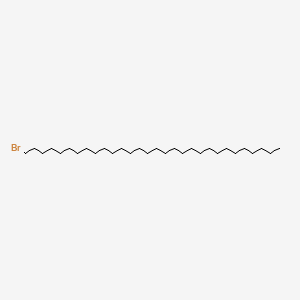

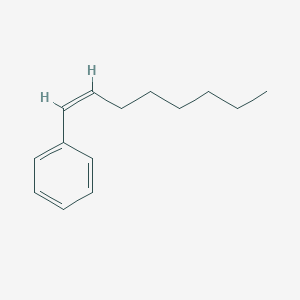

1-Bromotriacontane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Ligand Applications

1-Bromotriacontane has been utilized in the synthesis of novel compounds and ligands. Seddon and Yousif (1986) described synthetic routes to this compound and its application in creating novel ruthenium(II) salts with hydrophobic complexes. These developments contribute to the field of transition metal chemistry, offering insights into new compounds with potential applications in catalysis and material science (Seddon & Yousif, 1986).

Thermodynamic Properties

The study of this compound's heat capacity and other thermodynamic properties is essential for understanding its behavior in various states. Varushchenko et al. (1997) investigated the heat capacities of related compounds, providing valuable data for theoretical modeling and practical applications in material science and engineering (Varushchenko et al., 1997).

Methodological Improvements in Organic Synthesis

This compound is also relevant in organic synthesis methodologies. Mao Wu-ta (2014) discussed the synthesis of related bromoalkanes, highlighting modifications to traditional procedures that enhance reaction efficiency. This research is crucial in organic chemistry, particularly in optimizing synthesis protocols for better yield and efficiency (Mao Wu-ta, 2014).

Separation and Selectivity Studies

Research by Wu et al. (2022) on the separation of haloalkane isomers demonstrates the relevance of this compound in developing novel materials for selective adsorption. Their work on solid supramolecular adsorption materials offers insights into separating isomers, which is crucial in industrial applications like pharmaceuticals and fine chemicals (Wu et al., 2022).

Vibrational Spectroscopy and Molecular Structure

Studies on the vibration spectra and rotational isomerism of chain molecules, including this compound, provide valuable information on the molecular structure and behavior of such compounds. Matsuura et al. (1979) and Ogawa et al. (1978) contributed to this area, enhancing our understanding of the physical properties of haloalkanes and their applications in spectroscopy and molecular modeling (Matsuura et al., 1979); (Ogawa et al., 1978).

properties

IUPAC Name |

1-bromotriacontane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVIZKWTUKBDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316056 |

Source

|

| Record name | 1-Bromotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4209-22-7 |

Source

|

| Record name | 1-Bromotriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)

![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)

![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)